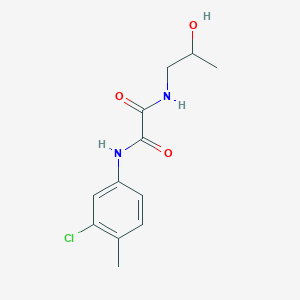![molecular formula C21H22N4O3S2 B2578553 4-ethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 946306-04-3](/img/structure/B2578553.png)
4-ethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
UV Protection and Antimicrobial Applications
One application involves the use of thiazole azodyes containing sulfonamide moieties for the UV protection and antimicrobial treatment of cotton fabrics. These compounds were designed and synthesized to enhance the dyeability of cotton textiles while imparting UV protective and antibacterial properties. This innovation offers practical benefits for the development of functional textiles with improved durability and health-protective functions (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Photodynamic Therapy for Cancer Treatment
Another significant application is in the field of photodynamic therapy (PDT) for cancer treatment. New derivatives of benzenesulfonamide have been synthesized, showing high singlet oxygen quantum yield, making them promising candidates as Type II photosensitizers in PDT. These compounds possess good fluorescence properties and are capable of inducing photodynamic effects suitable for targeting cancer cells, highlighting their potential in medical research for developing new cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Activity
Compounds with the thiazolo[3,2-b][1,2,4]triazole scaffold have also been synthesized and evaluated for their antimicrobial and antifungal activities. Such studies are essential for discovering new agents that could potentially treat or prevent infections caused by resistant bacteria and fungi, addressing a critical need in public health (Hassan, 2013).
Biochemical Inhibition Studies
Research has shown that some derivatives of the mentioned compound class can inhibit carbonic anhydrase isozymes, which are involved in various physiological and pathological processes. These findings are crucial for developing new therapeutic agents targeting conditions associated with these enzymes, such as glaucoma, epilepsy, and cancer (Alafeefy, Abdel‐Aziz, Vullo, Al-Tamimi, Awaad, Mohamed, Capasso, & Supuran, 2015).
Synthesis and Characterization of Novel Derivatives
The synthesis and characterization of novel derivatives of this chemical class have been explored, aiming to understand their structural properties and potential applications further. These studies contribute to the chemical knowledge base, enabling the design of compounds with tailored properties for specific applications (Mei, Yang, Peng, & Zhao, 2011).
Direcciones Futuras
Given the importance of the triazole scaffold, the synthesis of triazole compounds, including “4-ethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide”, is likely to continue attracting attention in the field of medicinal chemistry . Future research may focus on developing new synthetic methods and exploring the diverse biological activities of these compounds .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, and alkaline phosphatase .
Mode of Action
It is known that similar compounds operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Biochemical Pathways
Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds .
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular agents .
Propiedades
IUPAC Name |
4-ethoxy-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2/c1-3-28-17-8-10-18(11-9-17)30(26,27)22-13-12-16-14-29-21-23-20(24-25(16)21)19-7-5-4-6-15(19)2/h4-11,14,22H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXAEODSFWVSRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

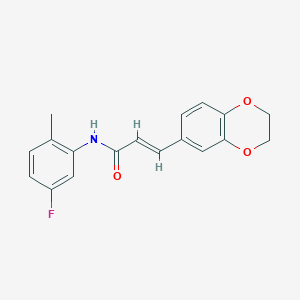
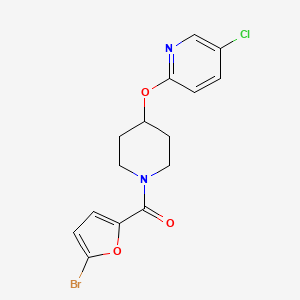

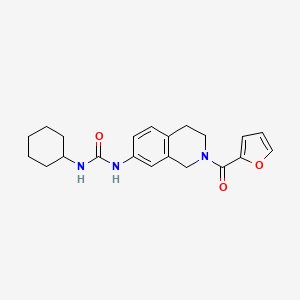
![2-[(2-Methylphenyl)amino]benzonitrile](/img/structure/B2578476.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2578477.png)
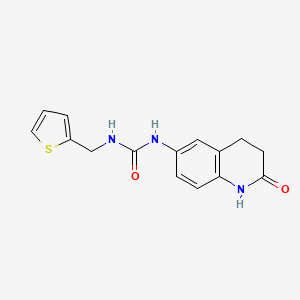

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2578486.png)

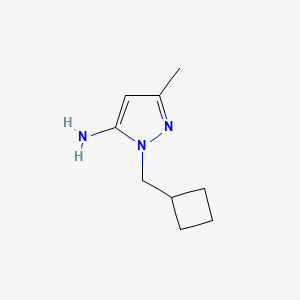
![2-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B2578490.png)
![2-(2-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2578491.png)
